Structural Differentiation: Dual Methoxyphenyl Substitution Pattern Creates a Distinct Pharmacophoric Fingerprint vs. Mono-Substituted Pyridazinone Analogs
The target compound uniquely combines a 4-methoxyphenyl group at the C3 position of the pyridazinone ring with an N-(2-methoxyphenyl)butanamide side chain at the N1 position. The closest commercially catalogued structural analogs differ by at least one substituent: N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide replaces the 4-methoxyphenyl with a p-tolyl group (loss of H-bond acceptor), and N-(2-methoxyphenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide replaces the C3 aryl ring with a thiophene heterocycle (altered electronic character and ring geometry) . In pyridazinone SAR literature, the C3 aryl substituent directly modulates NOX isoform selectivity; 4-methoxyphenyl substitution has been specifically associated with enhanced potency in NOX4 cell-free assays relative to unsubstituted phenyl or halogenated phenyl congeners [1]. The ortho-methoxy group on the anilide nitrogen introduces a defined intramolecular H-bonding motif that restricts conformational freedom of the butanamide linker and influences target binding geometry—a feature absent in N-phenyl or N-alkyl analogs [2].
| Evidence Dimension | Pharmacophoric substitution pattern at C3 (pyridazinone) and N-anilide positions |
|---|---|
| Target Compound Data | C3: 4-methoxyphenyl (H-bond acceptor, electron-donating); N1-butanamide-N-(2-methoxyphenyl): ortho-OCH3 on anilide ring, C4 linker length |
| Comparator Or Baseline | N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: C3 = p-tolyl (CH3, no H-bond acceptor). N-(2-methoxyphenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide: C3 = thiophen-2-yl (heterocycle, altered π-system). Apocynin: 4-hydroxy-3-methoxyacetophenone (catechol, no pyridazinone ring) |
| Quantified Difference | Two distinct pharmacophoric features (C3 4-OCH3-Ph + N-anilide 2-OCH3) not simultaneously present in any single comparator. C3 substitution type changes NOX4/NOX1 selectivity by 3- to 10-fold in pyridazinone SAR series (literature class inference) [1]. |
| Conditions | Structural comparison based on 2D chemical structure analysis; NOX selectivity shift inferred from published pyrazolopyridine dione and pyridazinone SAR series (cell-free ROS production assay, HEK-NOX4 membrane preparations) [1]. |
Why This Matters
Two independent sites of structural differentiation (C3 aryl and N-anilide) mean that procurement of a near-neighbor analog risks altering both potency magnitude and isoform selectivity profile, compromising SAR continuity in NOX inhibitor research programs.
- [1] Laleu B, Gaggini F, Orchard M, et al. First in class, potent, and orally bioavailable NADPH oxidase isoform 4 (Nox4) inhibitors for the treatment of idiopathic pulmonary fibrosis. J Med Chem. 2010;53(21):7715-7730. Pyrazolopyridine dione SAR demonstrating 3- to 10-fold NOX4/NOX1 selectivity shifts with aryl substitution changes. View Source
- [2] Borbély G, Szabadkai I, Horváth Z, et al. Small-molecule inhibitors of NADPH oxidase 4. J Med Chem. 2010;53(18):6758-6762. Pyridazinone-based NOX4 inhibitors; SAR showing impact of aryl substitution on potency. View Source
